2-(Azetidin-3-yl)hex-5-yn-3-one
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Overview
Description
2-(Azetidin-3-yl)hex-5-yn-3-one is an organic compound with the molecular formula C9H13NO It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)hex-5-yn-3-one can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)hex-5-yn-3-one undergoes various chemical reactions, including:
Aza-Michael Addition: This reaction involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Bases: DBU is commonly used as a catalyst in the aza-Michael addition.
Nucleophiles: Various NH-heterocycles can act as nucleophiles in the addition reactions.
Major Products Formed
The major products formed from these reactions are typically functionalized azetidine derivatives, which can be further modified for various applications.
Scientific Research Applications
2-(Azetidin-3-yl)hex-5-yn-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)hex-5-yn-3-one involves its interaction with various molecular targets. The azetidine ring can participate in nucleophilic attacks, leading to the formation of new bonds and functional groups. This reactivity is crucial for its role in synthetic chemistry and potential biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Azetidinone: A simpler azetidine derivative known for its use in β-lactam antibiotics.
3-Pyrrole-substituted 2-azetidinones: These compounds have similar structural features and are synthesized using similar methods.
Uniqueness
2-(Azetidin-3-yl)hex-5-yn-3-one is unique due to its alkyne functional group, which provides additional reactivity and potential for further functionalization compared to other azetidine derivatives .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(azetidin-3-yl)hex-5-yn-3-one |
InChI |
InChI=1S/C9H13NO/c1-3-4-9(11)7(2)8-5-10-6-8/h1,7-8,10H,4-6H2,2H3 |
InChI Key |
IKBJTVKFQIBVQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CNC1)C(=O)CC#C |
Origin of Product |
United States |
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